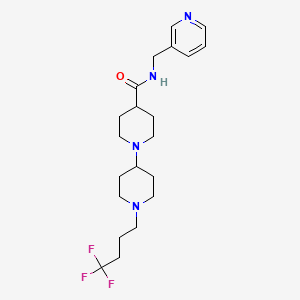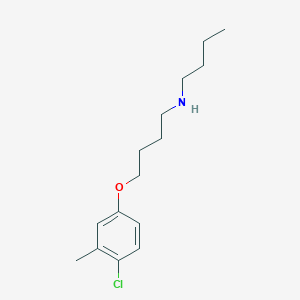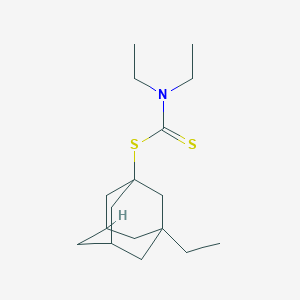![molecular formula C15H14BrNOS B5198471 2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5198471.png)
2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. It is a heterocyclic compound that has a thieno[3,2-b]azocin skeleton and a phenyl group attached to it. This compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is not fully understood. However, studies have shown that it interacts with certain enzymes and proteins in the body, which can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one have been studied extensively. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-bacterial properties. It has also been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one is its low toxicity profile, making it a safe compound to work with in lab experiments. However, one of the limitations is that it is a relatively new compound, and its full potential and limitations are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for the study of 2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one. One direction could be the further exploration of its anti-cancer properties, with an emphasis on its effectiveness against specific types of cancer. Another direction could be the development of new drugs based on this compound, which could have applications in a wide range of fields, including medicine and agriculture. Additionally, further research could be conducted to better understand the compound's mechanism of action and potential limitations.
Synthesemethoden
The synthesis method of 2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one involves the reaction of 2-bromo-3-methylthiophene with 2-phenylhydrazine-1-carboxamide in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by crystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-7-phenyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-cancer agent, with studies indicating that it has the ability to inhibit the growth of cancer cells. It has also been shown to possess anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-bromo-7-phenyl-6,7,8,9-tetrahydro-4H-thieno[3,2-b]azocin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-14-9-12-13(19-14)7-6-11(8-15(18)17-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEFDBWUOXNUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)Br)NC(=O)CC1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)


![4-[allyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)benzamide](/img/structure/B5198448.png)
![2-[4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinyl]ethanol](/img/structure/B5198453.png)



![8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5198484.png)
![2,4-dichloro-6-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenol](/img/structure/B5198491.png)